Morpholine-2-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

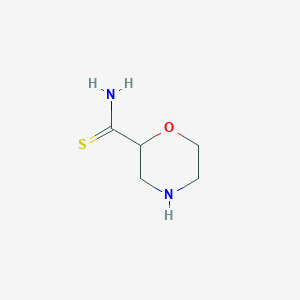

Morpholine-2-carbothioamide is an organic compound that features a morpholine ring attached to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of morpholine with carbon disulfide in the presence of an alkaline solution, such as isopropyl alcohol, under reflux conditions . Another method includes the reaction of morpholine with phenylisothiocyanate to form the corresponding carbothioamide derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Morpholine-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Morpholine-2-carbothioamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: The compound is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of morpholine-2-carbothioamide involves its interaction with microbial enzymes and cellular structures. The compound can inhibit the activity of bacterial ureases, which are enzymes that catalyze the hydrolysis of urea into ammonia and carbon dioxide . This inhibition disrupts the metabolic processes of the bacteria, leading to their death. Additionally, the compound’s antioxidant properties help in neutralizing free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

N-acyl-morpholine-4-carbothioamides: These compounds share a similar structure but differ in the acyl group attached to the morpholine ring.

Morpholine derivatives containing an azole nucleus: These compounds have an additional azole ring, which imparts different chemical and biological properties.

Uniqueness

Morpholine-2-carbothioamide is unique due to its specific combination of the morpholine ring and the carbothioamide group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its effectiveness as an antimicrobial agent further distinguish it from similar compounds.

Biological Activity

Morpholine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

This compound features a morpholine ring, which is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom. This structure is known to enhance the pharmacokinetic properties of various drugs, facilitating better penetration through the blood-brain barrier (BBB) and interaction with multiple biological targets.

The biological activity of morpholine derivatives, including this compound, can be attributed to their interactions with various receptors and enzymes:

- Receptor Modulation : Morpholine derivatives have been shown to interact with several neurotransmitter receptors such as the cannabinoid (CB1/CB2), serotonin (5-HT), and metabotropic glutamate receptors (mGlu). These interactions are crucial for their effects on neurological disorders .

- Enzyme Inhibition : Morpholine-containing compounds often act as inhibitors of enzymes like cholinesterases and secretases, which are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, certain morpholine derivatives have demonstrated potent inhibition of β-secretase, reducing amyloid-beta production in vitro .

Therapeutic Applications

This compound exhibits potential therapeutic applications in various fields:

- Neurological Disorders : Compounds containing the morpholine moiety have been investigated for their efficacy in treating conditions like Alzheimer's disease, Parkinson's disease, and depression. They may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation .

- Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of morpholine derivatives. For instance, certain synthesized morpholine compounds showed significant activity against various bacterial strains, including Mycobacterium smegmatis, indicating their potential as antimicrobial agents .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study examining the neuroprotective properties of morpholine derivatives, researchers found that specific compounds significantly reduced neuronal cell death in models of oxidative stress. The mechanism involved modulation of the NF-kB signaling pathway, which plays a crucial role in inflammation and cell survival .

Case Study: Antimicrobial Efficacy

Another investigation focused on the synthesis and evaluation of morpholine derivatives against Mycobacterium smegmatis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15.6 μg/mL, showcasing their potential as effective antimicrobial agents .

Properties

IUPAC Name |

morpholine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c6-5(9)4-3-7-1-2-8-4/h4,7H,1-3H2,(H2,6,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBRWGUVMBEGRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.